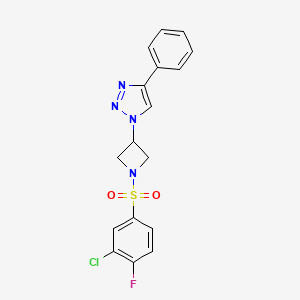![molecular formula C16H16FN3O B2521293 (2-シクロプロピル-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)(3-フルオロフェニル)メタノン CAS No. 2034379-87-6](/img/structure/B2521293.png)
(2-シクロプロピル-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)(3-フルオロフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C16H16FN3O and its molecular weight is 285.322. The purity is usually 95%.
BenchChem offers high-quality (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
承知いたしました。化合物(2-シクロプロピル-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-イル)(3-フルオロフェニル)メタノン、別名2-シクロプロピル-5-(3-フルオロベンゾイル)-4H,5H,6H,7H-ピラゾロ[1,5-a]ピラジンの科学研究における用途を包括的に分析します。
抗ウイルス薬
この化合物は、特にB型肝炎ウイルス(HBV)に対する抗ウイルス剤として有望であることが示されています。 研究によると、この化合物の誘導体はHBVカプシドアセンブリモジュレーターとして作用し、ウイルスの複製を阻害するのに役立ちます 。これは、新しい抗ウイルス療法の開発のための有望な候補です。
抗がん活性
研究では、ピラゾロ[1,5-a]ピラジン誘導体の抗がん特性が調べられています。これらの化合物は、さまざまな癌細胞株に対して細胞毒性効果を示し、癌治療への潜在的な用途を示唆しています。 特定のメカニズムは、アポトーシスの誘導と細胞増殖の阻害を伴うことが多くあります .
抗炎症作用
この化合物は、抗炎症作用について調査されています。これは、炎症性サイトカインの産生を阻害し、さまざまなモデルにおいて炎症を軽減することができます。 これは、関節リウマチや炎症性腸疾患などの炎症性疾患の治療のための潜在的な候補です .
神経保護効果
研究によると、この化合物は神経保護効果がある可能性があります。 アルツハイマー病やパーキンソン病などの神経変性疾患に見られる一般的な特徴である、酸化ストレスとアポトーシスから神経細胞を保護することができます 。これは、神経保護療法における使用の可能性を開きます。
薬物動態研究
この化合物の薬物動態研究では、良好な経口バイオアベイラビリティと許容できる代謝安定性など、好ましい特性が示されています。これらの特性は、有効で安全な治療薬の開発にとって重要です。
これらの多様な用途は、この化合物が科学研究と医薬品開発のさまざまな分野において潜在的な可能性を持っていることを示しています。より深く掘り下げたい具体的な分野がある場合は、お知らせください!
HBVカプシドアセンブリモジュレーターとしての新規な(6S)-シクロプロピル-6,7-ジヒドロピラゾロ[1,5-a]ピラジン-5(4H)-カルボキサミンの同定。 芳香族置換6,7-ジヒドロピラゾロ[1,5-a]ピリミジンの合成と酸化。 ピラゾロ[1,5-a]ピラジン誘導体の抗炎症作用。 ピラゾロ[1,5-a]ピラジン化合物の神経保護効果。 : ピラゾロ[1,5-a]ピラジン誘導体の抗菌活性。 : ピラゾロ[1,5-a]ピラジン化合物の抗真菌作用。 : ピラゾロ[1,5-a]ピラジン誘導体による酵素阻害。 : ピラゾロ[1,5-a]ピラジン化合物の薬物動態研究。
作用機序
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) capsid assembly . The compound acts as a modulator of the assembly process, which is crucial for the life cycle of the virus .
Mode of Action
The compound interacts with the HBV capsid assembly, modulating its formation . This interaction disrupts the normal life cycle of the virus, inhibiting its ability to replicate and infect new cells .
Biochemical Pathways
The compound affects the HBV life cycle pathway . By modulating the assembly of the HBV capsid, it disrupts the normal replication process of the virus. This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and accepted oral pharmacokinetic (PK) profiles . This suggests that the compound is well-absorbed and distributed within the body, and is able to reach the site of action in effective concentrations .
Result of Action
The result of the compound’s action is a significant reduction in HBV replication . This leads to a decrease in the viral load within the host, which can help to alleviate the symptoms of HBV infection and reduce the risk of further complications .
生化学分析
Biochemical Properties
It has been found that similar compounds, such as dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones, can act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2) . This suggests that (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone might interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Based on its potential role as a negative allosteric modulator of mGluR2, it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-3-1-2-12(8-13)16(21)19-6-7-20-14(10-19)9-15(18-20)11-4-5-11/h1-3,8-9,11H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCDOWSFQCEDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2521214.png)



![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521221.png)
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2521222.png)

![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2521226.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2521227.png)

![6-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carbonyl}quinoxaline](/img/structure/B2521231.png)

